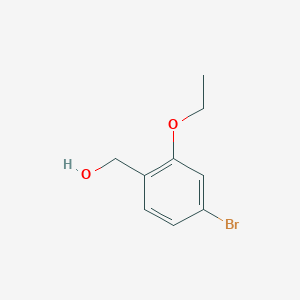![molecular formula C13H22N2O3 B1374804 1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 1260843-94-4](/img/structure/B1374804.png)
1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid is a chemical compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of one piperidine ring and a carboxylic acid group attached to the other piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid typically involves the acetylation of 1,4’-bipiperidine followed by carboxylation. One common method involves the reaction of 1,4’-bipiperidine with acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyl group. The resulting acetylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the final compound.
Industrial Production Methods: Industrial production of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the piperidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted derivatives with various functional groups attached to the piperidine rings.
科学的研究の応用
1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The acetyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards the target molecules. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
1,4’-Bipiperidine: The parent compound without the acetyl and carboxylic acid groups.
1’-Acetyl-[1,4’-bipiperidine]: A derivative with only the acetyl group attached.
4-Carboxy-[1,4’-bipiperidine]: A derivative with only the carboxylic acid group attached.
Uniqueness: 1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(1-acetylpiperidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(3-7-15)13(17)18/h11-12H,2-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMQZFSSLRDAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744152 |
Source


|
| Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-94-4 |
Source


|
| Record name | 1'-Acetyl[1,4'-bipiperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)










